Laserpitin vs. Acetyldesoxodehydrolaserpitin and Laserin: Differential Cytotoxic Potency in MCF-7 Breast Cancer Models
In a direct head-to-head comparison, laserpitin exhibited markedly lower cytotoxic potency than its close structural analogs. Against the invasive MCF 7/6 breast adenocarcinoma cell line, acetyldesoxodehydrolaserpitin had an IC50 of 0.60 µM in the MTT assay and 0.51 µM in the SRB assay, making it ~380 times more potent than the overall extract. In contrast, laserpitin, tested under identical conditions, did not achieve a quantifiable IC50, indicating a lack of comparable cytotoxicity [1]. The phenylpropanoid laserin showed intermediate potency with an IC50 of 4.57 µM in the MTT assay on the same cell line [1].
| Evidence Dimension | Cytotoxicity (IC50, µM) |
|---|---|
| Target Compound Data | >100 µM (no significant activity reported) |
| Comparator Or Baseline | Acetyldesoxodehydrolaserpitin: 0.60 µM (MTT); Laserin: 4.57 µM (MTT) |
| Quantified Difference | Acetyldesoxodehydrolaserpitin is >165x more potent than laserpitin in this model. |
| Conditions | MCF 7/6 invasive human breast adenocarcinoma cell line, MTT assay. |
Why This Matters
This demonstrates that laserpitin is not a potent cytotoxic agent, making it a useful negative control or scaffold for understanding the structure-activity relationship (SAR) that confers high potency to analogs like acetyldesoxodehydrolaserpitin.
- [1] Popović, V., Heyerick, A., Petrović, S., Van Calenbergh, S., Karalić, I., Niketić, M., & Deforce, D. (2013). Cytotoxic activity of Laserpitium latifolium L. extract and its daucane and phenylpropanoid constituents. Records of Natural Products, 7(3), 245-249. View Source
